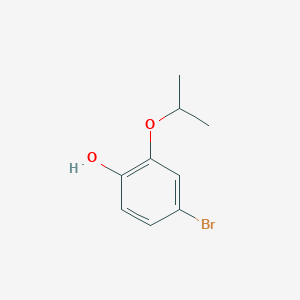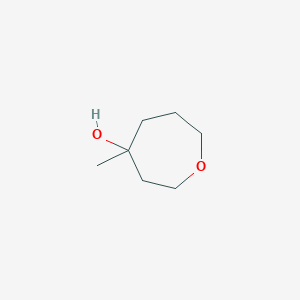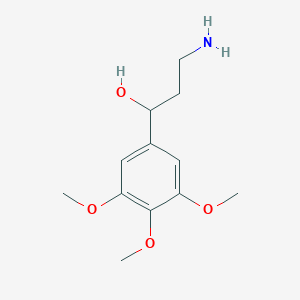
4-Bromo-2-isopropoxyphenol
描述
4-Bromo-2-isopropoxyphenol is an organic compound with the molecular formula C9H11BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and an isopropoxy group at the second position on the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxyphenol typically involves the bromination of 2-isopropoxyphenol. One common method includes the use of pyridinium tribromide as the brominating agent in dichloromethane as the solvent. The reaction is carried out at room temperature for about six hours. After the reaction, the mixture is quenched with aqueous hydrochloric acid, and the organic phase is separated and purified to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-Bromo-2-isopropoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the phenolic group.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
科学研究应用
4-Bromo-2-isopropoxyphenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug development due to its structural properties.
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-2-isopropoxyphenol largely depends on its interactions with other molecules. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attach to the phenol ring. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
相似化合物的比较
2-Isopropoxyphenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
属性
IUPAC Name |
4-bromo-2-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYQPKNGGAODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline](/img/structure/B1375240.png)

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

